4-[(2,6-Dichlorobenzyl)amino]phenol
Description
4-[(2,6-Dichlorobenzyl)amino]phenol is a phenolic compound featuring a 2,6-dichlorobenzylamine substituent at the para position. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and biochemical contexts.
Properties
Molecular Formula |
C13H11Cl2NO |
|---|---|
Molecular Weight |
268.13 g/mol |
IUPAC Name |
4-[(2,6-dichlorophenyl)methylamino]phenol |
InChI |
InChI=1S/C13H11Cl2NO/c14-12-2-1-3-13(15)11(12)8-16-9-4-6-10(17)7-5-9/h1-7,16-17H,8H2 |
InChI Key |
NRXZKDUYFZZFRE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)CNC2=CC=C(C=C2)O)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CNC2=CC=C(C=C2)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Scaffold Variations
Vilanterol Derivatives
Vilanterol, a long-acting β2-agonist, shares the 2,6-dichlorobenzyl moiety but incorporates additional functional groups (e.g., hydroxyethyl, hydroxymethylphenol) and a hexyl-ether chain. Its structure, 4-(2-((6-(2-((2,6-dichlorobenzyl)oxy)ethoxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol, demonstrates how extending the scaffold with polar groups enhances bronchodilatory activity .
Amino Acid Derivatives
(S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid (IC₅₀: 1.31 mM) and its 2,4-dichloro isomer (IC₅₀: 1.48 mM) highlight the impact of chlorine positioning on collagenase inhibition. The 2,6-dichloro variant forms a shorter hydrogen bond (1.961 Å vs. 2.202 Å) with Gln215, improving binding efficiency .
Nicotinamide Analogues
2-Chloro-N-(2,6-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide replaces the phenol core with a nicotinamide ring. The trifluoromethyl group increases metabolic stability, while the dichlorobenzyl group contributes to hydrophobic interactions .
Physicochemical Properties
Implications :
- Higher rotatable bonds in vilanterol derivatives increase conformational flexibility, aiding receptor binding.
- Polar surface area correlates with solubility; vilanterol’s higher value may improve pulmonary absorption .
Preparation Methods
Nitration of 2,6-Dichlorophenol
In this step, 2,6-dichlorophenol undergoes nitration using nitric acid in tetrachloroethylene solvent with concentrated sulfuric acid as a dehydrating agent. The reaction proceeds at 34–36°C, yielding 2,6-dichloro-4-nitrophenol with high regioselectivity due to the para-directing effect of the hydroxyl group. Key parameters include:
Reduction to 4-Aminophenol Derivative
The nitro group in 2,6-dichloro-4-nitrophenol is reduced using hydrazine hydrate in ethanol with Raney nickel as a catalyst at 72–76°C. This step achieves near-quantitative conversion to 2,6-dichloro-4-aminophenol, which serves as a precursor for further functionalization.
Table 1: Reaction Conditions for Nitration-Reduction Pathway
| Parameter | Nitration Stage | Reduction Stage |
|---|---|---|
| Temperature | 34–36°C | 72–76°C |
| Catalyst/Solvent | H₂SO₄/Tetrachloroethylene | Raney Ni/Ethanol |
| Time | 2 hours | 4 hours |
| Selectivity | 95.75% | >98% |
The introduction of the 2,6-dichlorobenzyl group to 4-aminophenol is typically achieved via nucleophilic substitution. This involves reacting 4-aminophenol with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Reaction Mechanism and Optimization
The amine group in 4-aminophenol acts as a nucleophile, attacking the electrophilic benzyl chloride. Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity, while temperatures of 80–100°C drive the reaction to completion.
Key considerations :
Challenges and Side Reactions
Competing N-alkylation and O-alkylation can occur, but selectivity for the desired N-benzyl product is favored under basic conditions. Impurities are mitigated by controlling pH (9–10) and reaction time (<6 hours).
Catalytic Reductive Amination Approaches
Modern methods employ palladium or nickel catalysts to facilitate coupling between 2,6-dichlorobenzaldehyde and 4-aminophenol via reductive amination. This one-pot strategy avoids isolated intermediates and improves atom economy.
Palladium-Catalyzed Coupling
Using Pd/C (5% w/w) under hydrogen atmosphere (3 bar), the imine intermediate formed from 4-aminophenol and 2,6-dichlorobenzaldehyde is reduced to the target compound at 50°C.
Advantages :
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics for Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Nitration-Reduction | 95 | 99 | Industrial |
| Alkylation | 88 | 97 | Lab-scale |
| Reductive Amination | 90 | 98 | Pilot-scale |
The nitration-reduction pathway offers superior scalability and purity, making it preferred for bulk synthesis. However, catalytic reductive amination provides a greener alternative with comparable yields .
Q & A
Basic: What are the standard synthetic routes for 4-[(2,6-Dichlorobenzyl)amino]phenol?
The synthesis typically involves nucleophilic substitution or coupling reactions. A common method is the Mannich base synthesis, where 2,6-dichlorobenzyl halides (e.g., 2,6-dichlorobenzyl bromide) react with aminophenol derivatives under basic conditions. For example, in microwave-assisted Mannich reactions, dichlorobenzyl groups are introduced via alkylation or amination steps, optimized for regioselectivity . Esterification with 2,6-dichlorobenzyl bromide has also been employed for intermediates, leveraging its high reactivity to avoid side reactions . Key steps include:
- Reagent preparation : Use anhydrous solvents (e.g., DMF) to minimize hydrolysis.
- Temperature control : Maintain 60–80°C for optimal reaction rates.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product.
Basic: What spectroscopic and analytical techniques are used for characterization?
Characterization relies on:
- NMR spectroscopy : and NMR to confirm the aromatic substitution pattern and amine linkage (e.g., δ 7.2–7.4 ppm for dichlorobenzyl protons) .
- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 297.02) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .
Advanced: How does 4-[(2,6-Dichlorobenzyl)amino]phenol interact with biological targets like collagenase?
Molecular docking studies reveal that the dichlorobenzyl group binds to hydrophobic pockets in collagenase’s activator domain. For example, (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid (a structural analog) forms hydrogen bonds with Gln215 (1.96 Å) and π–π interactions with Tyr201 (4.25 Å), correlating with IC values of 1.31 mM . Experimental design considerations:
- Docking software : Use AutoDock Vina with flexible ligand/rigid receptor settings.
- Activity assays : Measure collagenase inhibition via fluorogenic substrate cleavage (e.g., DQ-collagen) .
Advanced: What are the key challenges in formulating this compound for pharmaceutical applications?
Challenges include:
- Poor aqueous solubility : Addressable via esterification (e.g., triphenylacetate salts, as in vilanterol trifenatate formulations) to enhance lipophilicity .
- Stability : Protect the phenolic -OH group from oxidation using lyophilization or inert packaging .
- Dosage precision : Dry powder inhaler (DPI) formulations require particle size optimization (<5 µm for pulmonary delivery) .
Advanced: How can structure-activity relationships (SAR) guide the design of derivatives?
SAR studies focus on:
- Substituent position : 2,6-dichloro substitution enhances steric hindrance, improving target selectivity over 2,4-dichloro analogs .
- Side chain length : Longer alkyl chains (e.g., hexyl groups) increase inhibitory potency by enhancing hydrophobic interactions .
- Methodological approach : Synthesize analogs via combinatorial chemistry and test in parallelized enzyme assays (e.g., 96-well plate collagenase screens) .
Advanced: How should researchers address contradictions in reported inhibitory activity data?
Contradictions may arise from:
- Substituent stereochemistry : Enantiomer-specific activity (e.g., (R)- vs. (S)-isomers) requires chiral HPLC separation for validation .
- Assay conditions : Standardize buffer pH (7.4) and temperature (37°C) to minimize variability .
- Control experiments : Include positive controls (e.g., EDTA for metalloproteinase inhibition) and validate with orthogonal methods (e.g., SPR binding assays) .
Basic: What are the solubility properties, and how can they be modified for experimental use?
The compound is poorly soluble in water but dissolves in DMSO or DMF. Modifications include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
